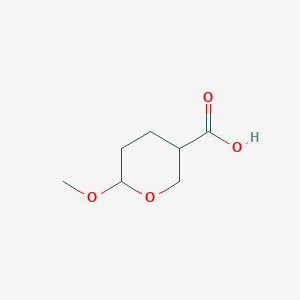
6-Methoxytetrahydropyran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxytetrahydropyran-3-carboxylic acid (MTPCA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTPCA is a cyclic amino acid that contains a tetrahydropyran ring with a methoxy group and a carboxylic acid functional group attached to it. In
Wissenschaftliche Forschungsanwendungen
6-Methoxytetrahydropyran-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 6-Methoxytetrahydropyran-3-carboxylic acid has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied as a potential drug candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, 6-Methoxytetrahydropyran-3-carboxylic acid has been used as a building block for synthesizing peptidomimetics and other bioactive compounds. In materials science, 6-Methoxytetrahydropyran-3-carboxylic acid has been used as a monomer for synthesizing biodegradable polymers.
Wirkmechanismus
The mechanism of action of 6-Methoxytetrahydropyran-3-carboxylic acid is not fully understood. However, it is believed that 6-Methoxytetrahydropyran-3-carboxylic acid exerts its biological effects through its ability to modulate various signaling pathways in cells. For example, 6-Methoxytetrahydropyran-3-carboxylic acid has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in regulating inflammation and immune responses. 6-Methoxytetrahydropyran-3-carboxylic acid has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
6-Methoxytetrahydropyran-3-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 6-Methoxytetrahydropyran-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). 6-Methoxytetrahydropyran-3-carboxylic acid has also been shown to induce apoptosis in cancer cells. In vivo studies have demonstrated that 6-Methoxytetrahydropyran-3-carboxylic acid can reduce inflammation and oxidative stress in animal models of various diseases such as arthritis and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-Methoxytetrahydropyran-3-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It is also relatively inexpensive compared to other amino acids. However, 6-Methoxytetrahydropyran-3-carboxylic acid has some limitations for lab experiments. It is not readily available commercially, and its synthesis requires specialized equipment and expertise. Additionally, 6-Methoxytetrahydropyran-3-carboxylic acid has low solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 6-Methoxytetrahydropyran-3-carboxylic acid. One area of interest is the development of 6-Methoxytetrahydropyran-3-carboxylic acid-based drugs for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 6-Methoxytetrahydropyran-3-carboxylic acid as a building block for synthesizing peptidomimetics and other bioactive compounds. Additionally, the development of new methods for synthesizing 6-Methoxytetrahydropyran-3-carboxylic acid and its derivatives could open up new avenues for research. Finally, the investigation of the mechanism of action of 6-Methoxytetrahydropyran-3-carboxylic acid could provide insights into its biological effects and lead to the development of more effective therapies.
Eigenschaften
CAS-Nummer |
110407-56-2 |
|---|---|
Produktname |
6-Methoxytetrahydropyran-3-carboxylic acid |
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
6-methoxyoxane-3-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c1-10-6-3-2-5(4-11-6)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
KSNJMWUSUYKVTL-UHFFFAOYSA-N |
SMILES |
COC1CCC(CO1)C(=O)O |
Kanonische SMILES |
COC1CCC(CO1)C(=O)O |
Synonyme |
2H-Pyran-3-carboxylicacid,tetrahydro-6-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

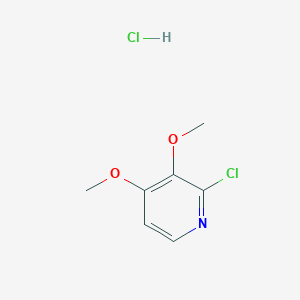
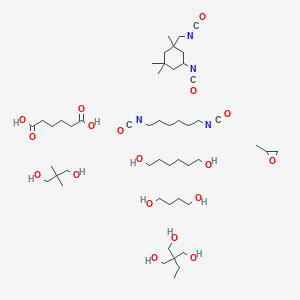
![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)
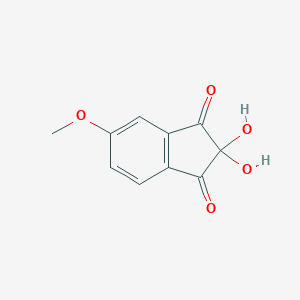
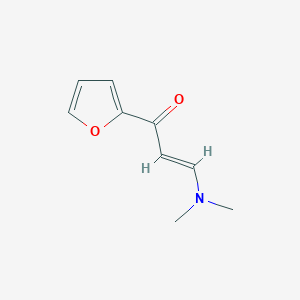
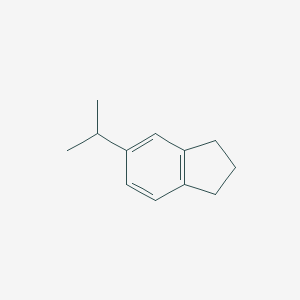
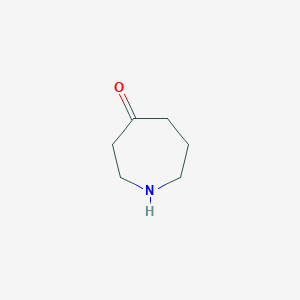
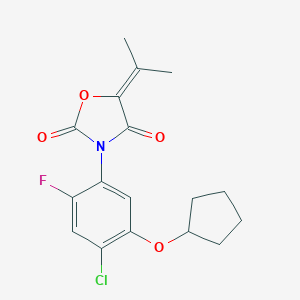
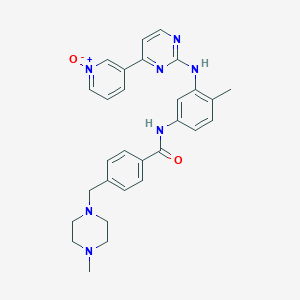
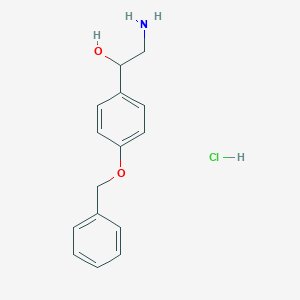
![3-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B24983.png)
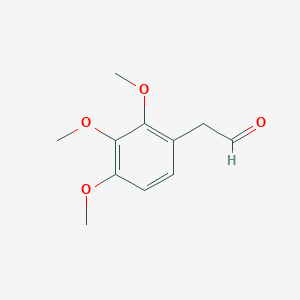

![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)